molecular formula C23H30N4O3 B6363202 tert-Butyl 4-[(4-{2-[(Z)-N'-hydroxycarbamimidoyl]phenyl}phenyl)methyl]piperazine-1-carboxylate CAS No. 1253528-84-5

tert-Butyl 4-[(4-{2-[(Z)-N'-hydroxycarbamimidoyl]phenyl}phenyl)methyl]piperazine-1-carboxylate

Cat. No.: B6363202
CAS No.: 1253528-84-5
M. Wt: 410.5 g/mol
InChI Key: WJYNZINMJNEJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[(4-{2-[(Z)-N'-hydroxycarbamimidoyl]phenyl}phenyl)methyl]piperazine-1-carboxylate is a chemical compound designed as an inhibitor of histone deacetylases (HDACs), a class of enzymes critical in the regulation of gene expression through epigenetic modifications. The compound's core structure is built around a benzhydroxamic acid moiety, which is a well-established zinc-binding group (ZBG) that chelates the zinc ion located in the active site of HDAC enzymes, thereby blocking their deacetylase activity and leading to an accumulation of acetylated histones and transcription factors within cells. This mechanism induces a range of downstream effects, including cell cycle arrest, differentiation, and apoptosis in malignant cells, making HDAC inhibitors a major area of investigation in oncology and other disease contexts. The molecular scaffold of this inhibitor, which incorporates a biphenylmethyl linker and a tert-butoxycarbonyl (Boc)-protected piperazine, is engineered to optimize binding affinity and selectivity within the HDAC active site tunnel. Research applications for this compound are primarily focused on probing the biological functions of HDACs in cellular models, studying chromatin dynamics and transcriptional regulation, and evaluating its potential as a lead structure for the development of novel therapeutics for cancer and other diseases driven by epigenetic dysregulation. Its use is fundamental for researchers dissecting the complex role of specific HDAC isoforms in health and disease.

Properties

IUPAC Name

tert-butyl 4-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-23(2,3)30-22(28)27-14-12-26(13-15-27)16-17-8-10-18(11-9-17)19-6-4-5-7-20(19)21(24)25-29/h4-11,29H,12-16H2,1-3H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYNZINMJNEJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 4-[(4-{2-[(Z)-N'-hydroxycarbamimidoyl]phenyl}phenyl)methyl]piperazine-1-carboxylate, a synthetic organic compound with the molecular formula C16H24N4O3C_{16}H_{24}N_{4}O_{3}, is a piperazine derivative recognized for its diverse biological activities. This article provides a detailed analysis of its biological activity, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

The compound is characterized by a piperazine ring, a tert-butyl ester group, and a hydroxycarbamimidoyl moiety. These structural features contribute to its interaction with various biological targets.

PropertyValue
Molecular FormulaC16H24N4O3C_{16}H_{24}N_{4}O_{3}
Molecular Weight320.39 g/mol
CAS Number1233243-62-3
IUPAC Nametert-butyl 4-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]piperazine-1-carboxylate

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various proteases. By binding to the active sites of these enzymes, it prevents substrate access and subsequent catalysis, which is crucial in regulating metabolic pathways.

2. Antiparasitic Activity

A study highlighted its high antiplasmodial activity against Plasmodium falciparum, with an IC50 value of approximately 0.269 µM. This compound demonstrated low cytotoxicity (IC50 = 124 µM) in L-6 cells, resulting in an impressive selectivity index of 460. The mechanism involves disruption of mitochondrial functions and potential targeting of dihydroorotate dehydrogenase and cytochrome bc1 complex, indicating its role in inhibiting parasite growth during the erythrocytic cycle .

3. Structure-Activity Relationships (SAR)

The presence of the hydroxycarbamimidoyl moiety enhances hydrogen bonding capabilities, which is critical for interaction with biological targets. Variations in substituents on the phenyl rings significantly affect the biological activity and selectivity of the compound. For instance, alterations to the anilino structure impact both antiplasmodial efficacy and cytotoxicity profiles .

The mechanism by which this compound exerts its biological effects involves:

  • Hydrogen Bonding : The hydroxycarbamimidoyl group can form hydrogen bonds with target proteins, modulating their function.
  • Receptor Interaction : The piperazine ring interacts with various receptors, influencing signaling pathways related to cell growth and differentiation.

Case Study 1: Antimalarial Activity

In a series of experiments involving P. falciparum strains, derivatives of this compound were synthesized and tested for their antiplasmodial activity. The results indicated that structural modifications could lead to improved activity against malaria parasites while maintaining low toxicity levels .

Case Study 2: Enzyme Inhibition Profile

Another study investigated the inhibitory effects on specific proteases involved in metabolic pathways relevant to cancer progression. The compound's ability to inhibit these enzymes suggests potential applications in cancer therapeutics .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name (CAS) Key Structural Features Functional Differences Key Properties/Applications References
Target Compound (1253528-84-5) Boc-protected piperazine, (Z)-hydroxycarbamimidoyl, biaryl backbone N/A Biochemical/pharmaceutical intermediates
tert-Butyl 4-methylpiperazine-1-carboxylate (N/A) Boc-piperazine with methyl substituent Simpler structure; lacks aromatic/hydroxycarbamimidoyl groups Polar molecule (Log S = -2.75), high synthetic accessibility
tert-Butyl 4-(4-(pyrimidin-2-yl)phenyl)piperazine-1-carboxylate (N/A) Pyrimidine substituent Heteroaromatic pyrimidine instead of hydroxycarbamimidoyl Intermediate in TCO-SCH probe synthesis
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate (N/A) Pyrimidinyl and hydroxyphenyl groups Intramolecular O–H⋯N hydrogen bonding; antimicrobial potential Crystal structure with π–π stacking and supramolecular tapes
tert-Butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate (49) Sulfamoyl group Enhanced electrophilicity; used in anti-schistosomal drug development Crude synthesis without purification

Stability and Degradation Profiles

  • Compound 1a/1b (): Degraded in simulated gastric fluid due to oxazolidinone ring instability .
  • tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS: 193902-78-2): Nitro groups may reduce stability under reducing conditions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound tert-Butyl 4-methylpiperazine-1-carboxylate tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1)
Molecular Weight 410.5 g/mol 228.3 g/mol 269.38 g/mol
Log P (iLOGP) N/A 1.63 2.12
H-Bond Acceptors 5 3 4
TPSA 85.7 Ų 45.8 Ų 55.6 Ų
Synthetic Accessibility Moderate (estimated) High (3.45/5) Moderate (3.10/5)
References

Key Research Findings and Implications

Stability: The (Z)-hydroxycarbamimidoyl group likely enhances resistance to acidic degradation compared to oxazolidinone-based analogs (e.g., 1a/1b) .

Structural Flexibility : Biaryl backbones (e.g., target compound) enable π–π interactions, while pyrimidine/pyridinyl substituents (e.g., ) improve target binding in probe molecules.

Synthetic Challenges : Boc protection simplifies purification but may limit solubility (e.g., Log S = -2.75 for tert-butyl 4-methylpiperazine-1-carboxylate) .

Preparation Methods

Boc Protection of Piperazine

Piperazine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, in a patent method, piperazine reacts with glacial acetic acid to form a salt, followed by Boc₂O addition in toluene, yielding Boc-piperazine in high purity. This step is critical for preventing undesired side reactions during subsequent couplings.

Functionalization with Hydroxamidine

Nitrile to Hydroxamidine Conversion

The hydroxamidine group is introduced via a two-step sequence:

  • Nitrile Intermediate : 4-(2-cyanophenyl)benzaldehyde is synthesized via Suzuki-Miyaura coupling.

  • Hydroxamidine Formation : Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux, yielding the (Z)-isomer selectively.

Stereochemical Control

The (Z)-configuration is stabilized by intramolecular hydrogen bonding, often achieved by using hydroxylamine in polar protic solvents.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Reductive Amination : Dichloromethane (DCM) or 1,2-dichloroethane with NaBH(OAc)₃ minimizes side reactions.

  • SNAr : Dimethyl sulfoxide (DMSO) or DMF with K₂CO₃ enhances reactivity for electron-deficient aryl halides.

Temperature and Catalysis

  • Pd-Catalyzed Coupling : For challenging substrates, Pd₂(dba)₃/BINAP in toluene at 70°C enables Buchwald-Hartwig amination, achieving 95% yield in model systems.

Purification and Characterization

Chromatographic Methods

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. For example, tert-butyl 4-[(2-bromo-3-methylphenyl)methyl]piperazine-1-carboxylate was isolated in 86% yield using 20:80 ethyl acetate/petroleum ether.

Analytical Data

  • LC-MS : Expected [M+H]⁺ for the target compound is ~432.0 (C₂₂H₂₆FN₃O₅).

  • ¹H NMR : Characteristic signals include δ 1.42 (s, Boc CH₃), 3.40–3.60 (m, piperazine CH₂), and 7.10–8.10 (m, aromatic protons).

Challenges and Limitations

  • Hydroxamidine Stability : The NH–OH group is prone to oxidation, necessitating inert atmospheres and low temperatures during synthesis.

  • Steric Hindrance : Bulky substituents on the biphenyl system reduce coupling efficiency, as seen in Pd-catalyzed reactions (31–48% yields) .

Q & A

Basic Synthesis and Purification

Q1.1: What are the key considerations for designing a synthesis route for tert-butyl piperazine derivatives with hydroxamic acid substituents? A1.1:

  • Methodology : Start with a Boc-protected piperazine core. Introduce the hydroxamic acid group via reductive amination or coupling reactions, ensuring pH control to avoid Boc-deprotection. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, as demonstrated in similar compounds .
  • Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q1.2: How can crystallization techniques be optimized for this compound to ensure high-quality single crystals for X-ray diffraction? A1.2 :

  • Solvent Selection : Use slow evaporation in a 1:1 mixture of dichloromethane and methanol. Pre-saturate solutions to avoid amorphous precipitates.
  • Temperature Control : Maintain 4°C during crystallization to minimize thermal disorder, as shown in analogous piperazine-carboxylate structures .

Structural Characterization

Q2.1: What spectroscopic methods are critical for confirming the Z-configuration of the N'-hydroxycarbamimidoyl group? A2.1 :

  • NMR : Observe coupling constants (J = 10–12 Hz) between the hydroxyimino proton and adjacent carbamimidoyl protons.
  • IR Spectroscopy : Identify N–O stretching vibrations near 950 cm⁻¹ and N–H bends at 1600 cm⁻¹ .

Q2.2: How can researchers resolve contradictions in crystallographic data, such as unexpected torsion angles in the phenyl-piperazine backbone? A2.2 :

  • Refinement Strategies : Use SHELX software with restraints for aromatic rings. Analyze hydrogen bonding (e.g., O–H⋯N interactions) to explain deviations, as seen in structurally related compounds with 25.6° dihedral angles .

Biological Activity and Mechanism

Q3.1: What in vitro assays are recommended to evaluate the compound’s potential as a histone deacetylase (HDAC) inhibitor? A3.1 :

  • Enzyme Inhibition : Use fluorometric HDAC activity assays (e.g., HeLa cell lysates) with trichostatin A as a positive control.
  • Cellular Uptake : Confirm intracellular accumulation via LC-MS/MS, noting the role of the tert-butyl group in enhancing membrane permeability .

Q3.2: How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be addressed? A3.2 :

  • Standardization : Normalize assays using identical cell lines (e.g., MCF-7 for cancer studies) and buffer conditions (pH 7.4).
  • Metabolite Screening : Rule out degradation products via LC-HRMS, as tertiary-butyl esters are prone to hydrolysis under acidic conditions .

Stability and Storage

Q4.1: What are the best practices for long-term storage to prevent degradation of the hydroxamic acid moiety? A4.1 :

  • Conditions : Store at –20°C under argon in amber vials. Avoid moisture using molecular sieves (3 Å).
  • Monitoring : Perform monthly HPLC checks for de-Boc byproducts (retention time shifts ≥2 min indicate degradation) .

Advanced Data Analysis

Q5.1: How can computational modeling (e.g., DFT or MD simulations) predict binding modes of this compound with HDAC isoforms? A5.1 :

  • Docking Workflow : Use AutoDock Vina with HDAC8 (PDB: 1T69) as a template. Parameterize the hydroxamic acid group for Zn²⁺ chelation.
  • Validation : Compare simulated binding energies with experimental IC₅₀ values, adjusting for solvation effects (e.g., Poisson-Boltzmann calculations) .

Q5.2: What statistical methods are suitable for analyzing dose-response data with non-linear kinetics? A5.2 :

  • Curve Fitting : Apply a four-parameter logistic model (4PL) in GraphPad Prism. Use Akaike’s Information Criterion (AIC) to compare Hill slopes.
  • Outlier Handling : Exclude data points beyond 2σ from the mean, validated via Grubbs’ test .

Safety and Handling

Q6.1: What personal protective equipment (PPE) is essential when handling this compound in its solid state? A6.1 :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb using vermiculite .

Comparative Analysis

Q7.1: How does the bioactivity of this compound compare to analogs lacking the hydroxamic acid group? A7.1 :

  • Activity Profiling : Test against HDAC1/6/8 isoforms. Expect ≥10-fold higher potency due to hydroxamate-Zn²⁺ coordination versus carboxylate analogs.
  • Structural Insights : Crystallographic data from related compounds show reduced binding pocket occupancy without the hydroxamic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.